An In-Depth Technical Guide to Dimethylphosphoramidous Dichloride: A Cornerstone Reagent in Modern Drug Development
An In-Depth Technical Guide to Dimethylphosphoramidous Dichloride: A Cornerstone Reagent in Modern Drug Development
Introduction: The Unassuming Dichloride Powering Therapeutic Innovation
In the landscape of modern medicinal chemistry, the synthesis of bio-active molecules with enhanced efficacy and targeted delivery is a paramount objective. Among the vast arsenal of chemical reagents, Dimethylphosphoramidous Dichloride (CAS Number: 683-85-2) has emerged as a critical building block, particularly in the burgeoning field of phosphoramidate prodrugs.[1] This in-depth guide provides a comprehensive overview of dimethylphosphoramidous dichloride, from its fundamental properties to its sophisticated applications in the synthesis of life-saving therapeutics. We will delve into its reactivity, explore detailed synthetic protocols, and showcase its pivotal role in the development of antiviral and anticancer agents through the innovative ProTide technology.
Core Properties and Safety Imperatives
A thorough understanding of the physicochemical properties and safety considerations of dimethylphosphoramidous dichloride is non-negotiable for any researcher or scientist incorporating it into their workflow.
Physicochemical Data at a Glance
For clarity and ease of reference, the key properties of dimethylphosphoramidous dichloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 683-85-2 | [2] |
| Molecular Formula | C₂H₆Cl₂NP | [3] |
| Molecular Weight | 145.96 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 150 °C (lit.) | [2] |
| Density | 1.271 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.505 (lit.) | [2] |
| Solubility | Reacts with water | [5] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling: A Scientist's First Priority
Dimethylphosphoramidous dichloride is a reactive and hazardous compound that demands stringent safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][6] Inhalation or ingestion can be harmful.[6]
Key Safety Precautions:
-
Handling: Always handle dimethylphosphoramidous dichloride in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.[2][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching procedures should be performed with extreme caution by trained personnel.
The Chemistry of a Versatile Reagent: Reactivity and Mechanistic Insights
The synthetic utility of dimethylphosphoramidous dichloride lies in the high reactivity of its two phosphorus-chlorine (P-Cl) bonds. The phosphorus atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[7]
Reaction with Nucleophiles: The Foundation of Its Synthetic Power
The primary reactions of dimethylphosphoramidous dichloride involve the sequential displacement of its two chloride ions by nucleophiles such as alcohols, amines, and thiols. This reactivity is the cornerstone of its application in constructing the phosphoramidate moiety.
The general mechanism involves a nucleophilic attack on the phosphorus center, leading to the formation of a pentacoordinate intermediate, which then expels a chloride ion to yield the substituted product. The dimethylamino group ((CH₃)₂N-) plays a crucial role in modulating the reactivity of the phosphorus center.
Caption: Generalized reaction mechanism of dimethylphosphoramidous dichloride with nucleophiles.
Application in Drug Development: The ProTide Revolution
The most significant application of dimethylphosphoramidous dichloride in the pharmaceutical industry is in the synthesis of phosphoramidate prodrugs, a technology often referred to as "ProTide" (prodrugs of nucleotides). This innovative approach is designed to overcome the challenges associated with the delivery of nucleoside monophosphates into cells, which is often the rate-limiting step in their activation to the therapeutic triphosphate form.[8]
The ProTide Concept: A Trojan Horse for Drug Delivery
The ProTide strategy involves masking the negatively charged phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl group. This modification increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, the prodrug is metabolized by cellular enzymes to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate that inhibits viral or cancer cell replication.
Caption: The ProTide approach for intracellular delivery of nucleoside monophosphates.
Case Study: Synthesis of Remdesivir
A prominent example of the application of this technology is the antiviral drug Remdesivir, which has been used in the treatment of COVID-19.[9] While the exact commercial synthesis of Remdesivir is proprietary, the key phosphoramidate moiety is constructed using principles that can be illustrated with dimethylphosphoramidous dichloride as a starting point for the synthesis of the phosphorylating agent. A crucial step involves the coupling of a P-racemic phosphoryl chloride with the protected nucleoside.[10]
Experimental Protocol: General Synthesis of a Phosphoramidate from a Nucleoside
The following is a generalized, step-by-step protocol for the synthesis of a nucleoside phosphoramidate, illustrating the role of a dichlorophosphoramidate intermediate. This protocol is for informational purposes and should be adapted and optimized for specific substrates and scales.
Materials:
-
Protected Nucleoside
-
Dimethylphosphoramidous Dichloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or other suitable base
-
Amino acid ester hydrochloride
-
Aryl alcohol (e.g., phenol)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis
Procedure:
-
Formation of the Phosphorochloridite:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected nucleoside (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylphosphoramidous dichloride (1.1 eq) in anhydrous DCM to the cooled solution.
-
Add anhydrous pyridine (1.2 eq) dropwise to the reaction mixture to act as a base and scavenger for the HCl generated.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Formation of the Phosphite Triester:
-
To the reaction mixture containing the in situ generated phosphorochloridite, add a solution of the desired aryl alcohol (e.g., phenol, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Oxidation to the Phosphate Triester:
-
Cool the reaction mixture to 0 °C.
-
Slowly add an oxidizing agent, such as a solution of iodine (1.5 eq) in a THF/water mixture, until a persistent brown color is observed.
-
Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Formation of the Phosphoramidate:
-
The crude phosphate triester can then be converted to the final phosphoramidate. (This step can also be performed in a one-pot synthesis from the phosphorochloridite).
-
Dissolve the crude intermediate in anhydrous DCM.
-
Add the amino acid ester hydrochloride (1.5 eq) and a suitable base such as triethylamine (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired phosphoramidate prodrug.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Role in Oligonucleotide Synthesis
Beyond its use in ProTide technology, dimethylphosphoramidous dichloride is a precursor for the synthesis of phosphoramidites, the key building blocks in automated solid-phase oligonucleotide synthesis.[] This method is the gold standard for the chemical synthesis of DNA and RNA fragments used in research, diagnostics, and therapeutics.[12]
The synthesis of a phosphoramidite involves the reaction of a protected nucleoside with a phosphitylating agent, which can be derived from dimethylphosphoramidous dichloride. The resulting phosphoramidite is then used in a cyclical process to build the oligonucleotide chain one nucleotide at a time.[]
Sources
- 1. CAS 683-85-2: dimethylphosphoramidous dichloride [cymitquimica.com]
- 2. Dimethylphosphoramidous dichloride 97 683-85-2 [sigmaaldrich.com]
- 3. Dimethylaminophosphorus dichloride - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. DIMETHYLPHOSPHORAMIDOUS DICHLORIDE | 683-85-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Khan Academy [khanacademy.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. twistbioscience.com [twistbioscience.com]
